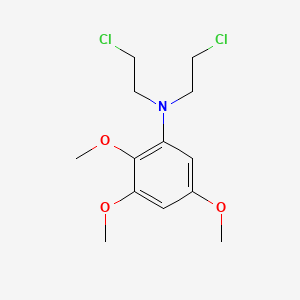
n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline: is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with three methoxy groups attached to the aromatic ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline typically involves the reaction of 2,3,5-trimethoxyaniline with 2-chloroethylamine hydrochloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloroethyl groups onto the nitrogen atom of the aniline derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions: n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the chloroethyl groups under mild conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its alkylating properties make it valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline is studied for its potential cytotoxic effects. It is used in cell culture studies to understand its mechanism of action and potential therapeutic applications.
Medicine: The compound’s alkylating properties are explored for potential use in chemotherapy. It is studied for its ability to crosslink DNA, leading to cell death in rapidly dividing cancer cells.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity makes it a valuable component in various chemical processes.
作用機序
The mechanism of action of n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline involves the alkylation of DNA. The chloroethyl groups form covalent bonds with the nucleophilic sites on the DNA, leading to crosslinking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis in rapidly dividing cells. The compound primarily targets guanine bases in the DNA, forming interstrand and intrastrand crosslinks.
類似化合物との比較
n,n-Bis(2-chloroethyl)methylamine: Another nitrogen mustard with similar alkylating properties.
n,n-Bis(2-chloroethyl)cyclohexylamine: A compound with a cyclohexyl group instead of the aromatic ring.
n,n-Bis(2-chloroethyl)phosphorodiamidic acid: A phosphoramide mustard with similar DNA crosslinking properties.
Uniqueness: n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline is unique due to the presence of three methoxy groups on the aromatic ring. These groups can influence the compound’s reactivity and solubility, making it distinct from other nitrogen mustards. The methoxy groups can also affect the compound’s pharmacokinetics and pharmacodynamics, potentially leading to different biological effects.
特性
CAS番号 |
27077-08-3 |
|---|---|
分子式 |
C13H19Cl2NO3 |
分子量 |
308.20 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-2,3,5-trimethoxyaniline |
InChI |
InChI=1S/C13H19Cl2NO3/c1-17-10-8-11(16(6-4-14)7-5-15)13(19-3)12(9-10)18-2/h8-9H,4-7H2,1-3H3 |
InChIキー |
DFKUKCXAKVWVCY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)OC)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


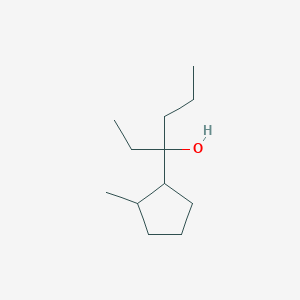

![(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid](/img/structure/B14009362.png)
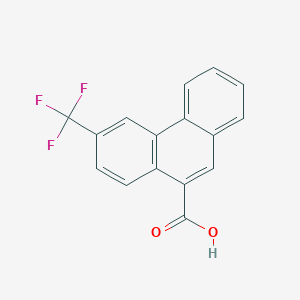
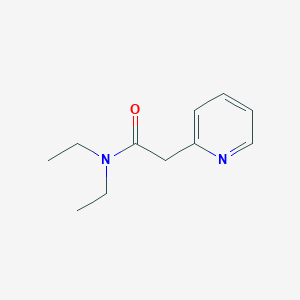
![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009383.png)

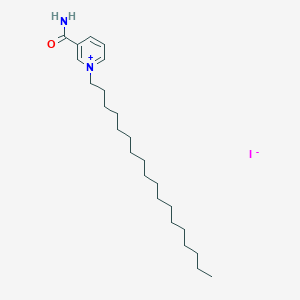
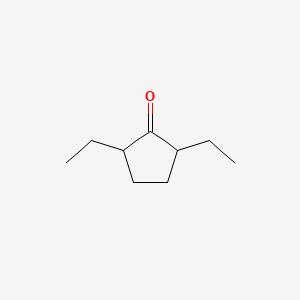

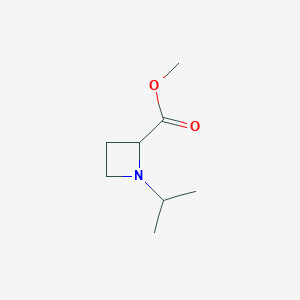
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009434.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009436.png)

